Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate
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Overview
Description
The compound “Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate” appears to contain a benzo[d]thiazol-2-ylamino functional group, an ethylthio group, and a propanoate ester group. Benzo[d]thiazol-2-ylamino compounds are a class of organic compounds containing a benzo[d]thiazole core, which is a bicyclic compound made up of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The benzo[d]thiazol-2-ylamino group could potentially undergo various organic reactions .Scientific Research Applications
Synthesis and Chemical Transformations
New Synthesis Routes
A study by Meziane et al. (1998) reports a solvent-free preparation method for derivatives related to Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate, highlighting an efficient synthesis approach using microwave irradiation (Meziane et al., 1998).
Crystal Structure Analysis
The work by Liu et al. (2012) on Dabigatran etexilate tetrahydrate, which shares structural similarities with this compound, provides insights into the molecular interactions and crystal structure, aiding in the understanding of its chemical behavior (Liu et al., 2012).
Biological Applications
Antimicrobial Activity
Research by Цялковский et al. (2005) investigates the antimicrobial properties of compounds derived from Ethyl(3-aryl-2-bromo)propanoate, demonstrating potential applications in combating microbial infections (Цялковский et al., 2005).
Protein-Tyrosine Phosphatase 1B Inhibition
A study by Navarrete-Vázquez et al. (2012) explores the inhibitory activity of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives against protein tyrosine phosphatase 1B (PTP-1B), indicating potential therapeutic applications for metabolic diseases (Navarrete-Vázquez et al., 2012).
Corrosion Inhibition
Steel Corrosion Inhibition
The effectiveness of benzothiazole derivatives in preventing steel corrosion in acidic environments was investigated by Hu et al. (2016), showcasing the compound's potential as a corrosion inhibitor (Hu et al., 2016).
Material Science
Crystal Structure Elucidation
Hu et al. (2010) provide a detailed analysis of the crystal structure of Ethyl benzimidazole-2-yl phosphonate, which aids in understanding the structural aspects and potential material applications of related compounds (Hu et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-19-13(18)7-8-20-9-12(17)16-14-15-10-5-3-4-6-11(10)21-14/h3-6H,2,7-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRFOCVXZWQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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